molecular formula C14H22O5 B13867838 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol

3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol

Cat. No.: B13867838
M. Wt: 270.32 g/mol
InChI Key: SPLZYIXLXWOPTF-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol: is an organic compound with the molecular formula C14H22O5 and a molecular weight of 270.32 g/mol . This compound features a propane-1,2-diol backbone substituted with a 4-methoxyphenyl group and two ethoxy groups at the 3-position. It is a versatile intermediate used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a dihydroxylation reaction using osmium tetroxide and N-methylmorpholine N-oxide to yield the desired diol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the formation of the acetal intermediate followed by dihydroxylation. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active metabolites that exert biological effects. For example, it may undergo enzymatic conversion to form reactive intermediates that interact with cellular components, leading to various physiological responses .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3,3-Diethoxy-1-(4-methoxyphenyl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups at the 3-position enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

3,3-diethoxy-1-(4-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C14H22O5/c1-4-18-14(19-5-2)13(16)12(15)10-6-8-11(17-3)9-7-10/h6-9,12-16H,4-5H2,1-3H3

InChI Key

SPLZYIXLXWOPTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(C1=CC=C(C=C1)OC)O)O)OCC

Origin of Product

United States

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